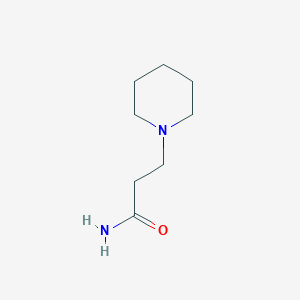
3-(Piperidin-1-yl)propanamide
Description
3-(Piperidin-1-yl)propanamide is a secondary amide characterized by a piperidine ring linked via a three-carbon chain to a carbonyl group. Its molecular formula is C₈H₁₆N₂O, with a CAS number of 4269-30-1 . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of antimicrobial, antiproliferative, and antibiofilm agents. Its piperidine moiety contributes to enhanced solubility and bioavailability, while the amide group facilitates hydrogen bonding with biological targets .
Properties
CAS No. |
4269-30-1 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C8H16N2O/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2,(H2,9,11) |
InChI Key |
ZMDWVDOBEGZQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)N |
solubility |
>23.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antimicrobial Activity
(E)-N-(3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one-5-yl)-3-(piperidin-1-yl)propanamide (5d)
- Structure : Incorporates a nitroimidazole-indolin-2-one hybrid linked to 3-(piperidin-1-yl)propanamide .
- Activity: Exhibited a fourfold drop in potency against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) compared to analogs lacking the piperidinyl group. However, it retained partial activity (MIC = 4–8 µg/mL), whereas derivatives with trifluoromethyl, bromine, or morpholinosulfonyl groups showed complete loss of activity .
- Mechanism : The piperidinyl group likely enhances membrane permeability but sterically hinders target binding, explaining the reduced potency .
N-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)-3-(piperidin-1-yl)propanamide (7a)
- Structure : Features a chalcone backbone conjugated to this compound .
- Activity : Demonstrated strong antibiofilm activity against S. aureus with an IC₅₀ of 2.4 ± 0.10 µM , outperforming analogs with methoxy (IC₅₀ = 4.9 ± 0.21 µM) or unsubstituted phenyl groups .
- Comparison : The electron-withdrawing chlorine atom on the phenyl ring enhances target interaction, while the piperidinyl group stabilizes the compound in hydrophobic environments .
Antiproliferative Activity
N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-(piperidin-1-yl)propanamide (1g)
Analgesic Activity (Opioid Receptor Modulation)
N-Isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (5)
- Structure : A fentanyl analog where the phenethyl chain is replaced by this compound .
- Activity : Showed a median effective dose (ED₅₀) of 0.12 mg/kg in rodent models, lower than fentanyl (ED₅₀ = 0.25 mg/kg). However, it had a higher median lethal dose (LD₅₀ = 18 mg/kg) than morpholine-based analogs (LD₅₀ = 12 mg/kg) .
Key Data Tables
Table 1: Antibacterial and Antibiofilm Activity of Selected Compounds
| Compound | Target Strain | IC₅₀/MIC (µg/mL or µM) | Reference |
|---|---|---|---|
| 5d | MRSA, VRE | 4–8 (MIC) | |
| 7a (4-Cl) | S. aureus biofilm | 2.4 ± 0.10 µM | |
| 7b (4-OCH₃) | S. aureus biofilm | 4.9 ± 0.21 µM |
Table 2: Analgesic Activity of Fentanyl Analogs
| Compound | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Potency Ratio (vs. Fentanyl) |
|---|---|---|---|
| 5 | 0.12 | 18 | 2.1× |
| Fentanyl | 0.25 | 3.2 | 1× |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


